molecular formula C17H12FN5S B2519702 6-((2-Fluorobenzyl)thio)-3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 868970-27-8

6-((2-Fluorobenzyl)thio)-3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine

Cat. No.: B2519702
CAS No.: 868970-27-8
M. Wt: 337.38
InChI Key: HYVISIXXQJZNRI-UHFFFAOYSA-N
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Description

6-((2-Fluorobenzyl)thio)-3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine is a useful research compound. Its molecular formula is C17H12FN5S and its molecular weight is 337.38. The purity is usually 95%.
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Biological Activity

6-((2-Fluorobenzyl)thio)-3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine is a novel compound belonging to the class of triazolopyridazines. This compound has garnered attention due to its potential biological activities, particularly in the context of cancer treatment and kinase inhibition. This article reviews its biological activity based on diverse research findings, including synthesis methods, mechanisms of action, and in vitro evaluations.

Chemical Structure and Properties

The compound's structure features a triazolo-pyridazine core with a fluorobenzyl thioether group and a pyridinyl substituent. This unique arrangement contributes to its biological activity by enhancing binding affinity to specific molecular targets.

PropertyValue
Molecular FormulaC17H12FN5S
Molecular Weight353.37 g/mol
IUPAC NameThis compound
CAS Number894052-70-1

The primary mechanism of action for this compound involves its interaction with various kinases. It has been shown to bind to the active sites of specific kinases, inhibiting their activity and disrupting signaling pathways that lead to cancer cell proliferation. This inhibition can trigger apoptosis in malignant cells.

In Vitro Studies

Recent studies have evaluated the cytotoxicity and kinase inhibitory activities of various triazolo-pyridazine derivatives, including this compound.

  • Cytotoxicity Assays : The compound was tested against several cancer cell lines including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). The results indicated moderate to significant cytotoxicity.
    • IC50 Values :
      • A549: IC50=1.06±0.16μM\text{IC}_{50}=1.06\pm 0.16\,\mu M
      • MCF-7: IC50=1.23±0.18μM\text{IC}_{50}=1.23\pm 0.18\,\mu M
      • HeLa: IC50=2.73±0.33μM\text{IC}_{50}=2.73\pm 0.33\,\mu M
    These values suggest that the compound exhibits potent activity against these cancer types .

Comparative Analysis

When compared with similar compounds in the triazolopyridazine class, this specific derivative demonstrated enhanced selectivity and potency due to its unique substitution pattern which affects its electronic properties.

Case Studies

Several studies have explored derivatives of triazolopyridazines for their anticancer properties:

  • Study on c-Met Kinase Inhibition : A study synthesized multiple triazolo-pyridazine derivatives and evaluated them for c-Met kinase inhibition. The most promising derivative showed an IC50 comparable to Foretinib (a known c-Met inhibitor), indicating that modifications in the structure can lead to significant improvements in biological activity .

Properties

IUPAC Name

6-[(2-fluorophenyl)methylsulfanyl]-3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12FN5S/c18-14-4-2-1-3-13(14)11-24-16-6-5-15-20-21-17(23(15)22-16)12-7-9-19-10-8-12/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYVISIXXQJZNRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CSC2=NN3C(=NN=C3C4=CC=NC=C4)C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12FN5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.